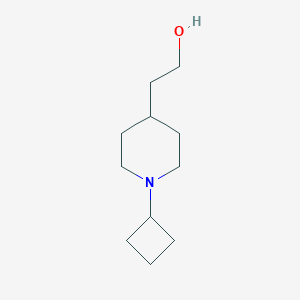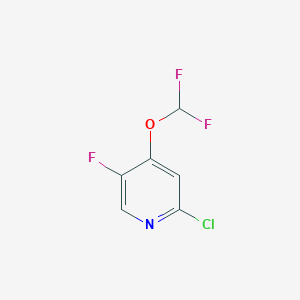
2-Chloro-4-(difluoromethoxy)-5-fluoropyridine
Overview
Description
2-Chloro-4-(difluoromethoxy)-5-fluoropyridine is a chemical compound with the molecular formula C6H3ClF2NO It is a pyridine derivative, characterized by the presence of chlorine, fluorine, and difluoromethoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethoxy)-5-fluoropyridine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination and fluorination of pyridine derivatives. For example, starting with 2-chloro-4-fluorotoluene, the compound can be synthesized through a series of reactions including chlorination, hydrolysis, and nitration .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations. For instance, the use of anhydrous hydrogen fluoride as a solvent and thermal decomposition reactions are common in the production of fluorinated pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(difluoromethoxy)-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are often used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2-Chloro-4-(difluoromethoxy)-5-fluoropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its ability to interact with biological targets in pests
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethoxy)-5-fluoropyridine involves its interaction with specific molecular targets. The presence of chlorine, fluorine, and difluoromethoxy groups enhances its ability to bind to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(difluoromethoxy)benzoic acid: Similar in structure but with a benzoic acid moiety instead of a pyridine ring.
2-Chloro-4-(difluoromethoxy)-1-fluoro-benzene: Another fluorinated aromatic compound with a different substitution pattern.
Uniqueness
2-Chloro-4-(difluoromethoxy)-5-fluoropyridine is unique due to the combination of its functional groups and the pyridine ring. This structure imparts specific chemical properties, such as increased reactivity and the ability to form stable complexes with biological targets. These characteristics make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-4-(difluoromethoxy)-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-1-4(12-6(9)10)3(8)2-11-5/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMDTTHSOCHUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



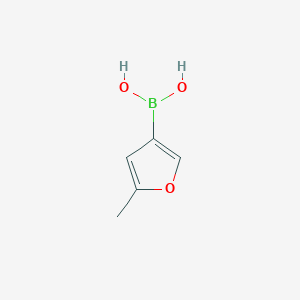



![1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B1435544.png)
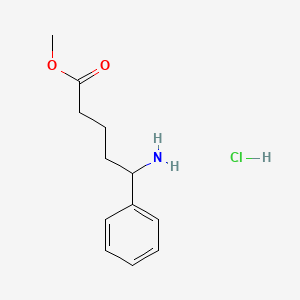
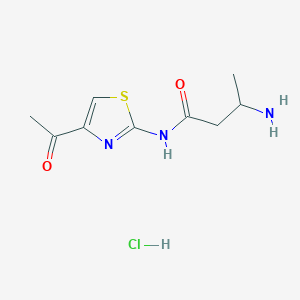
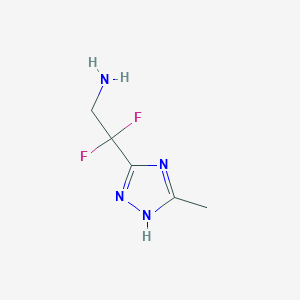
![Methyl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate](/img/structure/B1435555.png)


